4-乙氧基-2-丁酮

描述

4-Ethoxy-2-butanone is a chemical compound that is of interest in various fields including pharmaceuticals, food industries, and fragrance production. It is an intermediate that can be synthesized through different chemical reactions, such as aldol condensation, and has been studied for its potential applications in synthesis and as an attractant for fruit flies.

Synthesis Analysis

The synthesis of 4-Ethoxy-2-butanone and related compounds has been explored through various methods. One approach involves the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate to afford a new class of 2H-pyran-2-one compounds . Another method includes the use of basic ionic liquids with different sterically hindered cations to catalyze the synthesis of 4-hydroxy-2-butanone from formaldehyde and acetone, with the selectivity being enhanced by the extension of alkyl chain length in the cation . Additionally, the noncatalytic synthesis of 4-hydroxy-2-butanone in a supercritical state has been investigated, which offers a fast and high-yield production method .

Molecular Structure Analysis

The molecular structure of 4-hydroxy-2-butanone has been studied using Fourier transform microwave spectroscopy and quantum chemical calculations. The rotational spectra of the compound and its monohydrate have been measured, revealing the presence of intramolecular O-H…O hydrogen bonds in the monomer and strong intermolecular O-H…O hydrogen bonds upon complexation with water .

Chemical Reactions Analysis

The reactivity of formaldehyde during the synthesis of 4-hydroxy-2-butanone in a supercritical state has been examined, with a focus on side reactions. A reaction pathway including the cross-disproportionation of formaldehyde and formic acid has been proposed, and a kinetic model has been suggested based on experimental data . Furthermore, the use of the ethylene ketal protecting group in the synthesis of 4-hydroxy-4,4-diphenyl-2-butanone has been revisited, demonstrating the utility of this group in protecting hydroxyketones during Grignard reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxy-2-butanone and its derivatives are influenced by the functional groups present in the molecule. For instance, the presence of an ethoxy group can affect the compound's solubility and reactivity. The synthesis of carbon-14 labeled 4-[4-[2-[2-[bis(4-chlorophenyl)methoxyethylsulfonyl][1-14C]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone has been reported, highlighting the importance of isotopic labeling in studying the metabolism and environmental fate of such compounds .

科学研究应用

合成化学和催化:

- 4-乙氧基-2-丁酮已被用于合成碳-14标记化合物。一个例子是制备碳-14标记的4-[4-[2-[2-[双(4-氯苯基)甲氧基乙基磺酰][1-14C]乙氧基]苯基]-1,1,1-三氟-2-丁酮,用于放射性合成和分子标记(Dischino, Banville, & Rémillard, 2003)。

- 它还在催化过程中发挥作用。例如,它的衍生物已被用于通过离子液体催化的醛缩反应合成4-羟基-2-丁酮,这是制药和食品工业中的重要中间体(Wang & Cai, 2021)。

生物燃料和绿色化学:

- 在生物燃料领域,与4-乙氧基-2-丁酮相关的化合物已被探索其作为生物燃料和生物商品化学品的潜力。例如,研究已经探讨了在酿酒酵母中生产2-丁醇和丁酮,这可以用作生物燃料(Ghiaci, Norbeck, & Larsson, 2014)。

- 此外,还进行了关于使用绿色化学原则高效合成4-苯基-2-丁酮及相关化合物的研究。这包括开发具有多功能催化剂的一锅多步反应过程,显著降低了合成精细化学品的环境影响(E因子)。

- 制药和香料行业:

- 4-乙氧基-2-丁酮衍生物在制药行业中也很重要。例如,已经进行了关于使用连续流策略合成抗炎药纳布美通的研究,生成4-芳基-2-丁酮衍生物(Viviano, Glasnov, Reichart, Tekautz, & Kappe, 2011)。

- 在香料行业,4-乙氧基-2-丁酮及其相关化合物被用于合成香料和调味剂。例如,它的用途已被注意到在合成化合物如4-苯基-2-丁酮中,这是合成减轻炎症和可待因药物的重要介质(Zhang, 2005)。

安全和危害

4-Ethoxy-2-butanone is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and precautionary measures should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . If it comes into contact with skin or hair, contaminated clothing should be immediately removed, and the skin should be rinsed with water .

作用机制

Mode of Action

Given its chemical structure, it may interact with biological molecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Biochemical Pathways

Based on its chemical structure, it may be involved in various biochemical reactions, potentially acting as a substrate, inhibitor, or modulator .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethoxy-2-butanone. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with biological targets .

属性

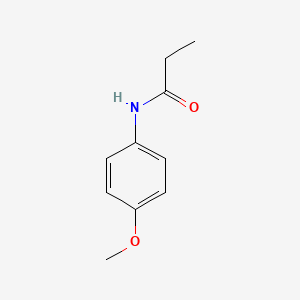

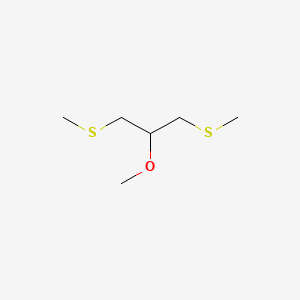

IUPAC Name |

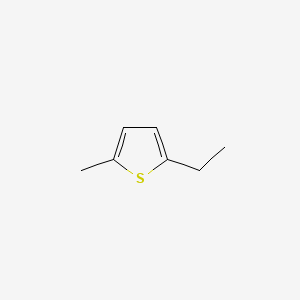

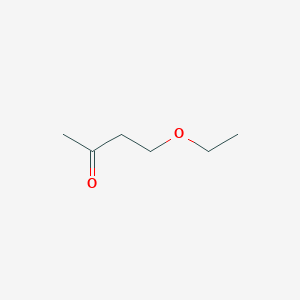

4-ethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-8-5-4-6(2)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBGSHHKHHCVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336768 | |

| Record name | 4-Ethoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60044-74-8 | |

| Record name | 4-Ethoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。